![molecular formula C18H19NO2 B5690220 4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B5690220.png)
4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
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Overview
Description
4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, commonly known as THN-102, is a chemical compound that has been extensively studied for its potential application in the treatment of various neurological disorders. This compound belongs to the class of drugs known as dopamine agonists and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for clinical use.
Mechanism of Action
The mechanism of action of THN-102 involves its ability to bind to and activate dopamine receptors in the brain. This activation leads to an increase in dopamine signaling, which can help alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
THN-102 has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for clinical use. Some of these effects include an increase in dopamine signaling, improved motor function, and a reduction in tremors and other neurological symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of THN-102 for lab experiments is its potent dopamine agonist activity, which makes it a useful tool for studying the role of dopamine signaling in various neurological disorders. However, the compound also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are many potential future directions for research on THN-102, including its use in combination with other drugs for the treatment of neurological disorders, the development of new analogs with improved potency and selectivity, and the exploration of its potential for use in other areas of medicine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of THN-102 and its potential for clinical use.
Synthesis Methods
The synthesis of THN-102 involves the reaction of 4-methoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity.
Scientific Research Applications
THN-102 has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, restless leg syndrome, and multiple sclerosis. The compound has been shown to exhibit potent dopamine agonist activity, which makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h4,6,8-12H,2-3,5,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUPAJDDKKRWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
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